

# Zelenirstat targets in hematologic malignancies

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An In-depth Technical Guide to **Zelenirstat** Targets in Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Zelenirstat** (formerly PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1][2] This novel mechanism disrupts the function and stability of a multitude of oncoproteins essential for the survival and proliferation of cancer cells. In hematologic malignancies, **Zelenirstat** has demonstrated significant preclinical activity, leading to its evaluation in clinical trials for patients with leukemia and lymphoma.[3][4] [5][6] This document provides a comprehensive overview of **Zelenirstat**'s mechanism of action, its key molecular targets, downstream cellular effects, and a summary of its activity in preclinical and clinical settings.

# Core Mechanism of Action: N-Myristoyltransferase Inhibition

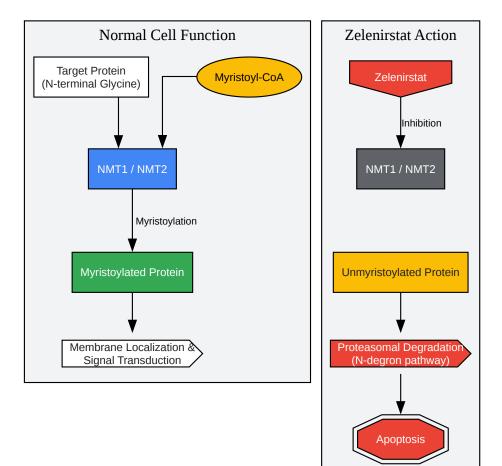
**Zelenirstat**'s primary mechanism of action is the potent and selective inhibition of both human N-myristoyltransferase enzymes, NMT1 and NMT2.[1][2]

• N-Myristoylation: This is a critical co- and post-translational modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine residue of over 200 human proteins.[1] This lipid modification is essential for mediating protein-protein



interactions and anchoring proteins to cellular membranes, which is a prerequisite for their function in signal transduction pathways.[1]

• Consequence of Inhibition: By inhibiting NMTs, **Zelenirstat** prevents the myristoylation of these substrate proteins. Proteins that fail to undergo myristoylation are recognized by the cellular machinery as aberrant and are rapidly targeted for proteasomal degradation through a glycine-specific N-degron pathway.[1][7] This targeted degradation of key signaling proteins is the foundation of **Zelenirstat**'s anti-cancer activity.



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Caption: **Zelenirstat**'s core mechanism of NMT inhibition.



# **Key Molecular Targets and Affected Pathways**

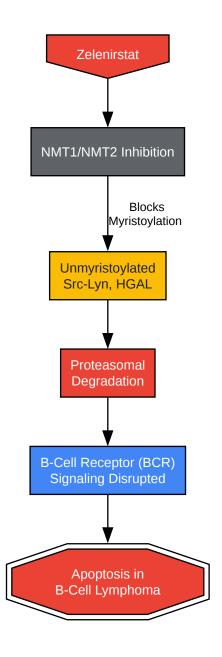
**Zelenirstat**'s broad anti-cancer activity stems from its ability to induce the degradation of multiple myristoylated oncoproteins.

### **Targets in B-Cell Malignancies**

In B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL), **Zelenirstat** disrupts B-cell receptor (BCR) signaling, a critical pathway for tumor cell survival.[1][8]

- Src Family Kinases (SFKs): Myristoylation is obligatory for the function of several SFKs, including Src, Lyn, and Hck.[1] Zelenirstat treatment leads to the degradation of these kinases, thereby inhibiting downstream BCR signaling.
- Human Germinal Center-Associated Lymphoma (HGAL): This protein also requires
  myristoylation to function and is a key component of the BCR signaling cascade. Its
  degradation contributes to the profound tumor regression seen in preclinical DLBCL models.
   [1]





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Caption: **Zelenirstat** pathway in B-Cell malignancies.

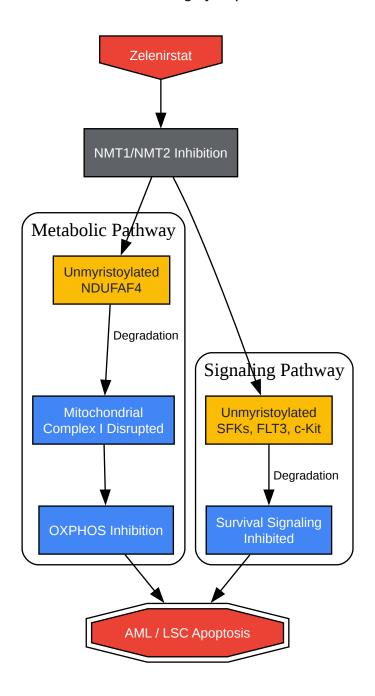
### **Targets in Acute Myeloid Leukemia (AML)**

AML cells, and particularly Leukemia Stem Cells (LSCs), have shown high sensitivity to **Zelenirstat**.[4][7][9] The drug acts through multiple mechanisms in this context.

• Signaling Kinases: **Zelenirstat** inhibits critical survival signaling pathways in AML, including those driven by FLT3, c-Kit, and Jak/Stat.[8][10]



Metabolic Disruption: A key finding is that Zelenirstat disrupts oxidative phosphorylation
(OXPHOS). It reduces levels of myristoylated mitochondrial proteins like NDUFAF4, an
assembly factor for mitochondrial Complex I.[11] This impairment of energy metabolism is
particularly detrimental to LSCs, which are highly dependent on OXPHOS for survival.[7][11]



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Caption: Dual mechanism of **Zelenirstat** in AML.

# **Quantitative Data Summary**



Table 1: Preclinical In Vitro & In Vivo Activity

Malignancy	Model System	Zelenirstat Treatment	Key Quantitative Findings	Reference
AML	AML Cell Lines	96-hour incubation	Potent cytotoxicity; induces apoptosis.	[11]
AML	OCI-AML22 Xenograft	Daily s.c. injection	Reduced leukemic burden; high sensitivity in LSC-enriched fractions.	[7][11]
AML	Patient-Derived Xenograft (PDX)	Daily s.c. injection	Well-tolerated; significantly reduced leukemic burden.	[7][11]
DLBCL	Patient-Derived Xenograft (PDX)	Not specified	Profound tumor regression and complete remissions.	[1]
Various	1200 Cancer Cell Lines	Not specified	A 54-gene "myristoylation inhibition sensitivity signature" (MISS-54) predicts sensitivity, with hematologic cancers scoring high.	[5][11]





## **Table 2: Clinical Trial Data**



Trial ID	Phase	Patient Population	Zelenirstat Dose	Key Outcomes & Observatio ns	Reference
NCT0483619 5	Phase 1	R/R B-cell Lymphoma & Advanced Solid Tumors (n=29)	Dose escalation from 20 mg to 280 mg daily. RP2D established at 210 mg daily.	Well-tolerated up to RP2D.  Most common AEs were mild/moderat e GI effects.  At RP2D, 57% of solid tumor patients had stable disease or better for ≥6 months.	[1][6][9][12]
Phase 2a	Phase 2a	R/R B-cell non-Hodgkin Lymphoma (NHL)	210 mg daily	One DLBCL patient (3 prior lines) achieved a partial response and PET metabolic response, continuing therapy after 11 cycles.	[8]



NCT0661321 7	Phase 1/2	R/R Acute Myeloid Leukemia (AML)	Dose escalation (40 mg to 280 mg daily)	Trial initiated, first patient dosed. Aims to determine RP2D in AML. Granted Orphan Drug	[5][9]
	Phase 1/2	Leukemia	(40 mg to 280	Granted	[5][9]
				Track Designation by FDA.	

# **Methodologies for Key Experiments**

Detailed experimental protocols are proprietary to the conducting institutions; however, the methodologies employed in the cited literature can be summarized.

- · Cell Viability and Apoptosis Assays:
  - Methodology: AML and lymphoma cell lines were incubated with varying concentrations of
     Zelenirstat for specified durations (e.g., 96 hours). Cell viability was measured using
     assays like CellTiter-Blue. Apoptosis was quantified via methods such as Annexin V/PI
     staining and flow cytometry.
- Western Blotting for Protein Degradation:
  - Methodology: Cells were treated with Zelenirstat or a vehicle control. Cell lysates were collected, and proteins were separated by SDS-PAGE. Specific antibodies were used to probe for target proteins (e.g., SFKs, NDUFAF4) and loading controls (e.g., GAPDH, β-actin) to confirm that Zelenirstat treatment led to a reduction in the target protein levels, indicative of degradation.
- Metabolic Analysis (Seahorse Assay):
  - Methodology: To assess the impact on cellular metabolism, a Seahorse XF Analyzer was used. Treated cells were analyzed for their oxygen consumption rate (OCR), a measure of



oxidative phosphorylation, and extracellular acidification rate (ECAR), a measure of glycolysis. This allowed for the direct observation that **Zelenirstat** impairs mitochondrial respiration.[8]

- Animal Xenograft Models:
  - Methodology: Immunodeficient mice (e.g., NSG, NOG-EXL) were injected with human hematologic cancer cells, either from established cell lines or patient-derived samples (PDX).[1][11] Once tumors were established or leukemia engrafted, mice were treated with daily oral or subcutaneous doses of **Zelenirstat**. Efficacy was measured by monitoring tumor volume over time or by quantifying the burden of human leukemic cells (e.g., hCD45+) in the bone marrow and peripheral blood via flow cytometry.[1][7]



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Caption: Generalized workflow for a xenograft efficacy study.

### Conclusion

**Zelenirstat** represents a novel therapeutic strategy for hematologic malignancies by targeting N-myristoylation, a fundamental cellular process. Its unique mechanism of inducing the degradation of multiple, otherwise difficult-to-drug oncoproteins provides a multi-pronged attack. In B-cell lymphomas, it effectively shuts down essential BCR survival signaling. In AML, it demonstrates a dual action by inhibiting oncogenic signaling and disrupting the metabolic machinery crucial for leukemia stem cells. The encouraging safety profile and early signs of efficacy in clinical trials support the continued development of **Zelenirstat** as a promising new oral therapy for patients with relapsed and refractory hematologic cancers.



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